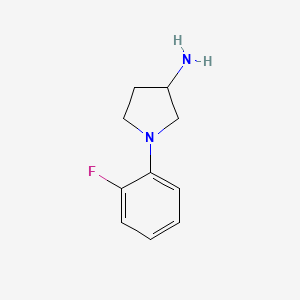
1-(2-氟苯基)吡咯烷-3-胺
描述
1-(2-Fluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C₁₀H₁₃FN₂
科学研究应用
1-(2-Fluorophenyl)pyrrolidin-3-amine has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of neurological disorders and pain management.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include 1-(2-fluorophenyl)pyrrolidin-3-amine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have target selectivity, which means they can interact with specific targets in the body . The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/toxicology results for drug candidates .
Action Environment
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best results for drug candidates .
生化分析
Biochemical Properties
1-(2-Fluorophenyl)pyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its pharmacological and toxicological properties. Additionally, 1-(2-Fluorophenyl)pyrrolidin-3-amine has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 1-(2-Fluorophenyl)pyrrolidin-3-amine on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, 1-(2-Fluorophenyl)pyrrolidin-3-amine can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been reported to impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluorophenyl)pyrrolidin-3-amine involves several key interactions at the molecular level. This compound is known to bind to specific receptor sites on proteins, leading to conformational changes that activate or inhibit the protein’s function . For example, binding to GPCRs can result in the activation of downstream signaling cascades, ultimately influencing cellular responses. Additionally, 1-(2-Fluorophenyl)pyrrolidin-3-amine can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluorophenyl)pyrrolidin-3-amine have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 1-(2-Fluorophenyl)pyrrolidin-3-amine can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . These temporal effects are important for assessing the potential therapeutic and toxicological implications of this compound.
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)pyrrolidin-3-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, 1-(2-Fluorophenyl)pyrrolidin-3-amine can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance therapeutic efficacy and safety.
Metabolic Pathways
1-(2-Fluorophenyl)pyrrolidin-3-amine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 1-(2-Fluorophenyl)pyrrolidin-3-amine, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others may be inactive or toxic. The metabolic pathways of 1-(2-Fluorophenyl)pyrrolidin-3-amine also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion .
Transport and Distribution
The transport and distribution of 1-(2-Fluorophenyl)pyrrolidin-3-amine within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution . Additionally, binding to plasma proteins can influence the bioavailability and tissue distribution of 1-(2-Fluorophenyl)pyrrolidin-3-amine, impacting its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of 1-(2-Fluorophenyl)pyrrolidin-3-amine is determined by its interactions with targeting signals and post-translational modifications . This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, where it exerts its biochemical effects . The subcellular localization of 1-(2-Fluorophenyl)pyrrolidin-3-amine can influence its activity and function, as well as its interactions with other biomolecules within the cell.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)pyrrolidin-3-amine can be synthesized through several methods, including the reductive amination of 2-fluorobenzaldehyde with 3-aminopyrrolidine. The reaction typically involves the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 1-(2-Fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as hydroxide, alkoxide, or amine groups can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Reduced amines, alcohols, and other reduced derivatives.
Substitution Products: Fluorinated amines, ethers, and other substituted compounds.
相似化合物的比较
1-(2-Fluorophenyl)piperazine
1-(2-Fluorophenyl)ethanone
1-(4-Fluorophenyl)piperazine
1-(2-Chlorophenyl)pyrrolidin-3-amine
属性
IUPAC Name |
1-(2-fluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYDBSMIDLAYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


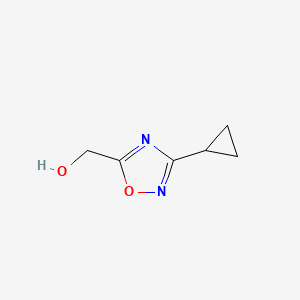
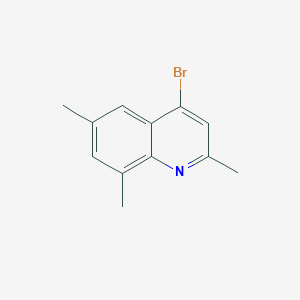
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)

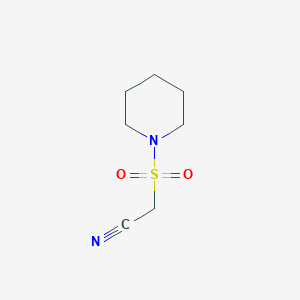
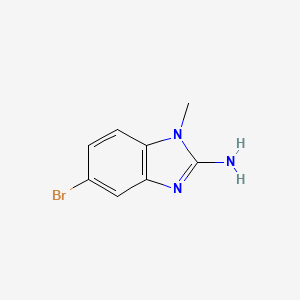

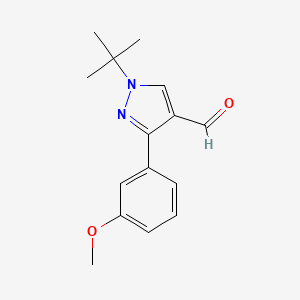
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)
![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)
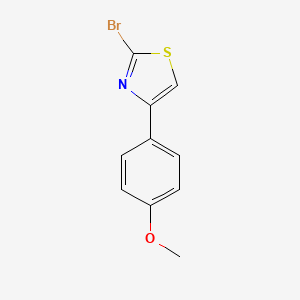
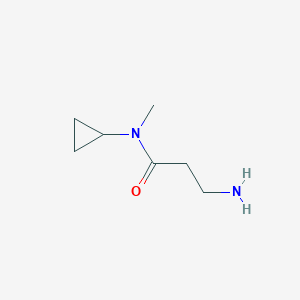
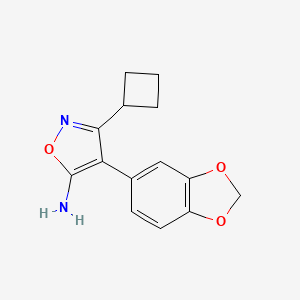
![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)
